Cas no 64833-96-1 (Butyric-3,3-d2 Acid)
Butyric-3,3-d2 Acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic-3,3-d2 acid(9CI)
- BUTYRIC-3,3-D2 ACID
- (3,3-2H2)-butyric acid
- 2-Butyryloxy-1-phenyl-aethan
- 2-Phenylethyl butyrate
- 3,3-Dideuterio-buttersaeure
- 3,3-dideuterio-butyric acid
- 3,3-Dideuterobuttersaeure
- Benzylcarbinyl butyrate
- butanoic acid phenethyl ester
- Butanoic acid, 2-phenylethyl ester
- Buttersaeure-phenaethylester
- BUTYRIC ACID, PHENETHYL ESTER
- n-Buttersaeure-(3,3-d2)
- Phenethyl butanoate
- Phenethyl butyrate
- 3,3-Dideuteriobutanoic acid
- 64833-96-1
- D99060
- Butyric-3,3-d2 Acid
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- Inchi: 1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
- InChI Key: FERIUCNNQQJTOY-CBTSVUPCSA-N
- SMILES: OC(CC([2H])([2H])C)=O
Computed Properties
- Exact Mass: 90.065
- Monoisotopic Mass: 90.065
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 49.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 37.3A^2
Butyric-3,3-d2 Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692239-2.5mg |
Butyric-3,3-d2 Acid |
64833-96-1 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B692239-5mg |
Butyric-3,3-d2 Acid |
64833-96-1 | 5mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B692239-25mg |
Butyric-3,3-d2 Acid |
64833-96-1 | 25mg |
$ 121.00 | 2023-09-08 |
Butyric-3,3-d2 Acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Butyric-3,3-d2 Acid
Butyric-3,3-d2 Acid (CAS No. 64833-96-1): A Deuterated Derivative with Implications in Metabolic Research and Drug Development
Butyric-3,3-d2 acid, a deuterated derivative of butyric acid with the chemical formula C₄H₈D₂O₂ and CAS number 64833-96-1, represents a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated analog, where two hydrogen atoms at the 3-position are replaced by deuterium atoms, offers unique properties that make it invaluable for studying metabolic pathways and developing new therapeutic agents.
The use of deuterated compounds in scientific research has become increasingly prevalent due to their ability to interfere with metabolic processes without causing toxic effects. Butyric acid itself is a short-chain fatty acid (SCFA) that plays a crucial role in energy metabolism, particularly in the gut microbiome. It is produced by certain bacteria during the fermentation of dietary fibers and is known to have various physiological effects, including the regulation of gut function, immune response, and even appetite control.
In recent years, researchers have been exploring the potential of deuterated butyric acid derivatives as tools for metabolic studies. The introduction of deuterium atoms into the molecular structure can alter the metabolic fate of the compound, allowing scientists to track its pathways more precisely. This is particularly useful in understanding how butyric acid is processed in different tissues and how it interacts with various enzymes and receptors.
One of the most intriguing applications of Butyric-3,3-d2 acid is in the study of gut-brain axis interactions. Emerging research suggests that SCFAs like butyric acid can cross the blood-brain barrier and influence neural activity. By using deuterated analogs, researchers can better understand how these compounds affect brain function without introducing confounding variables. This has implications for developing treatments for neurological disorders where gut health plays a significant role.
Furthermore, Butyric-3,3-d2 acid has been investigated as a potential tool in drug development. Deuterated compounds are often used in pharmaceuticals to improve metabolic stability and reduce degradation rates. This can lead to longer-lasting effects and lower dosages required for therapeutic efficacy. The unique properties of this deuterated derivative make it an attractive candidate for studying drug metabolism and designing new molecules with enhanced pharmacokinetic profiles.
Recent studies have also explored the role of Butyric-3,3-d2 acid in cancer research. SCFAs, including butyric acid, have been shown to have anti-cancer properties by modulating immune responses and inhibiting tumor growth. The deuterated version of butyric acid may offer additional benefits by reducing its susceptibility to rapid metabolism or enzymatic degradation. This could potentially enhance its therapeutic effects when used as an adjunct therapy alongside conventional treatments.
The synthesis of Butyric-3,3-d2 acid involves advanced chemical techniques that ensure high purity and stability. The introduction of deuterium atoms requires precise control over reaction conditions to avoid isotope exchange or side reactions. Modern methods such as isotopic labeling techniques and catalytic hydrogenation have made it possible to produce this compound with high yields and minimal impurities.
In conclusion, Butyric-3,3-d2 acid (CAS No. 64833-96-1) is a versatile compound with significant applications in metabolic research and drug development. Its unique properties as a deuterated derivative of butyric acid make it an invaluable tool for studying metabolic pathways, gut-brain interactions, and anti-cancer therapies. As research continues to uncover new applications for this compound, its importance in advancing our understanding of biological processes and developing innovative treatments will only grow.